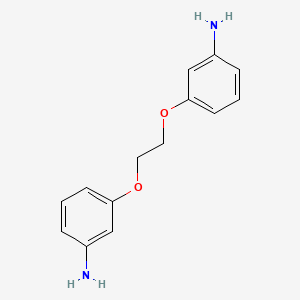

1,2-Bis(m-aminophenoxy)ethane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3-aminophenoxy)ethoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIIDUXQRNDYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Chemistry of 1,2 Bis M Aminophenoxy Ethane

Established Synthetic Routes to Aminophenoxyethane Diamines

The most well-established and widely utilized method for the synthesis of aminophenoxyethane diamines, including 1,2-Bis(m-aminophenoxy)ethane, involves a two-step process. The first step is the synthesis of the dinitro precursor, 1,2-bis(3-nitrophenoxy)ethane (B3064929), followed by the reduction of the nitro groups to the corresponding amines.

Synthesis via Reduction of Nitro-Analogues

The reduction of the precursor, 1,2-bis(3-nitrophenoxy)ethane, is the pivotal step in the synthesis of this compound. This transformation is most commonly achieved through catalytic hydrogenation. A variety of catalysts and reaction conditions have been explored for the reduction of related nitroaromatic compounds, which are applicable to the synthesis of the meta-isomer.

Commonly employed catalysts include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), under a hydrogen atmosphere. For instance, the synthesis of the analogous 1,2-bis(p-aminophenoxy)ethane has been reported with a high yield of 92.2% using 5% Pd/C in ethanol with hydrazine (B178648) monohydrate as the hydrogen source. nih.gov Similarly, the synthesis of 1,2-bis(o-aminophenoxy)ethane (B14864) is achieved via catalytic hydrogenation of the dinitro precursor using a nickel catalyst.

Alternative reducing agents have also been employed for the reduction of dinitro precursors. One such method involves the use of sodium hydrosulfide (B80085) (NaHS) in an aqueous medium. This approach has been demonstrated for the synthesis of 1,2-bis(o-aminophenoxy)ethane, affording the product in a molar yield of 85.2% and a purity of 98.5%. Another classical method involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.

The general reaction scheme for the reduction is as follows:

O₂N-Ar-O-CH₂-CH₂-O-Ar-NO₂ + Reducing Agent → H₂N-Ar-O-CH₂-CH₂-O-Ar-NH₂

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the reduction of 1,2-bis(3-nitrophenoxy)ethane is highly dependent on the reaction conditions. The choice of catalyst, solvent, temperature, pressure, and reaction time all play crucial roles in maximizing the yield and purity of the final product, this compound.

For catalytic hydrogenation, the catalyst loading is a key parameter. A higher catalyst loading can lead to a faster reaction rate but may also increase the cost and the potential for side reactions. The choice of solvent is also critical; it must be able to dissolve the starting material and be compatible with the catalyst and reaction conditions. Ethanol is a commonly used solvent due to its good solvating power and ease of removal.

Temperature and hydrogen pressure are interdependent variables. Increasing the temperature and pressure generally accelerates the reaction rate. However, excessively high temperatures can lead to catalyst deactivation or the formation of byproducts. For the synthesis of the ortho-isomer, a temperature of 95°C and a hydrogen pressure of 0.4 MPa have been found to be effective.

Post-reaction workup is also essential for obtaining a high-purity product. This typically involves filtering off the catalyst, followed by precipitation or recrystallization of the product from a suitable solvent.

Below is an interactive data table summarizing typical reaction conditions and outcomes for the synthesis of aminophenoxyethane diamines via reduction of their dinitro-analogues.

Novel Synthetic Approaches and Green Chemistry Principles in Aminophenoxyethane Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of aromatic diamines like this compound, this translates to exploring alternative, greener reaction conditions and catalytic systems.

One promising approach is the use of catalytic transfer hydrogenation. This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as hydrazine, formic acid, or isopropanol, in the presence of a suitable catalyst. Catalytic transfer hydrogenation of 1,2-bis(3-nitrophenoxy)ethane could offer a safer and more experimentally convenient alternative to traditional high-pressure hydrogenation.

The development of novel catalysts is another area of active research. This includes the use of non-precious metal catalysts, such as those based on iron or copper, to replace more expensive noble metals like palladium. Furthermore, the immobilization of catalysts on solid supports can facilitate their recovery and reuse, which is a key principle of green chemistry.

The use of greener solvents is also a significant consideration. While ethanol is a relatively benign solvent, research into using water as a reaction medium for the reduction of nitroaromatics is ongoing. The use of water as a solvent would significantly improve the environmental profile of the synthesis.

Mechanistic Investigations of the Synthesis Pathways

The reduction of aromatic nitro compounds to their corresponding amines is a well-studied reaction, and the general mechanistic pathway is understood to proceed through a series of intermediates. The exact mechanism can vary depending on the specific reducing agent and reaction conditions employed.

In the case of catalytic hydrogenation, the reaction is believed to occur on the surface of the metal catalyst. The nitro group is sequentially reduced, likely through the formation of nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed. The mechanism can be depicted as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

The structure of the substrate can also influence the reaction mechanism and rate. For 1,2-bis(3-nitrophenoxy)ethane, the presence of the ether linkages and the meta-substitution pattern of the nitro groups may affect the electronic properties of the aromatic rings and, consequently, their reactivity. However, detailed mechanistic studies specifically on the reduction of 1,2-bis(3-nitrophenoxy)ethane are not extensively reported in the literature. It is generally accepted that the reduction of both nitro groups proceeds independently, following the established mechanism for single nitroaromatic compounds.

Role As a Monomer in Advanced Polymer Systems Derived from 1,2 Bis M Aminophenoxy Ethane

Polyimides Synthesized with 1,2-Bis(m-aminophenoxy)ethane

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound as the diamine monomer in the polyimide backbone allows for the tailoring of polymer properties to meet the demands of advanced applications.

Polymerization Mechanisms and Kinetic Studies in Polyimide Formation

The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. vt.edusemanticscholar.org The initial step involves the reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures. This step results in the formation of a high molecular weight poly(amic acid) precursor. The reaction mechanism proceeds via a nucleophilic attack of the amine groups of this compound on the carbonyl carbons of the dianhydride. vt.edu

The second step is the conversion of the poly(amic acid) into the final polyimide through a process called imidization. This can be achieved through either thermal or chemical means. vt.edu Thermal imidization involves heating the poly(amic acid) film or solution at elevated temperatures, typically between 200°C and 300°C, to facilitate the cyclodehydration of the amic acid groups. oatext.com Chemical imidization, on the other hand, is carried out at lower temperatures using dehydrating agents like a mixture of acetic anhydride (B1165640) and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine). vt.edu

Influence of this compound Structure on Polyimide Macromolecular Architecture

The molecular structure of this compound plays a pivotal role in defining the macromolecular architecture of the resulting polyimides. The presence of flexible ether linkages (–O–) and the ethylene (B1197577) group (–CH2–CH2–) in the diamine backbone introduces a degree of conformational freedom. This flexibility disrupts the rigid, planar structure often associated with aromatic polyimides, leading to polymers with improved solubility and processability.

The meta-catenation of the phenoxy groups is another significant structural feature. Compared to their para-linked counterparts, meta-isomers introduce kinks in the polymer chain, further reducing chain packing and intermolecular interactions. This architectural feature contributes to enhanced solubility in organic solvents and lower glass transition temperatures (Tg), which can be advantageous for certain processing techniques. The specific arrangement of these flexible and meta-linked units allows for the precise control over the final polymer's morphology, which can range from amorphous to semi-crystalline depending on the dianhydride used and the processing conditions. vt.edu

Advanced Processing Methodologies for Polyimide Films and Composites

The enhanced solubility of polyimides derived from this compound allows for the use of various solution-based processing techniques. These polymers can often be processed in their fully imidized form, circumventing the need for the two-step in-situ imidization process required for less soluble polyimides.

Solution Casting: A common method for producing thin films involves dissolving the polyimide in a suitable solvent and casting the solution onto a substrate. Subsequent removal of the solvent through controlled heating leaves a uniform, high-quality film.

Spin Coating: For applications requiring very thin and uniform coatings, such as in microelectronics, spin coating of a polyimide solution is a widely used technique.

Composite Fabrication: The solubility of these polyimides also facilitates their use as matrix resins in advanced composites. Solution impregnation techniques can be employed to effectively wet reinforcing fibers, such as carbon or glass fibers, to produce prepregs. These prepregs can then be consolidated and cured under heat and pressure to form high-strength, lightweight composite materials.

Structure-Performance Relationships in this compound-Based Polyimides

The properties of polyimides are intrinsically linked to the chemical structure of their constituent monomers. The incorporation of this compound imparts a unique balance of properties to the resulting polymers.

Thermal Properties: The flexible ether and ethylene linkages in the diamine tend to lower the glass transition temperature (Tg) compared to polyimides based on more rigid diamines. However, the aromatic nature of the backbone ensures that these polymers still exhibit good thermal stability, with decomposition temperatures typically well above 400°C.

Mechanical Properties: The flexibility introduced by the diamine can lead to polyimides with increased toughness and ductility. The ability of the polymer chains to move and rotate more freely can enhance their ability to absorb energy before fracturing.

Solubility: As previously mentioned, the combination of ether linkages and meta-catenation significantly improves the solubility of these polyimides in organic solvents. This is a critical advantage for processing and fabrication.

The following table summarizes the expected influence of the structural features of this compound on the properties of the resulting polyimides.

| Structural Feature of this compound | Influence on Polyimide Properties |

| Flexible Ether Linkages (–O–) | Increased solubility, lower Tg, enhanced toughness |

| Ethylene Group (–CH2–CH2–) | Increased chain flexibility, lower Tg |

| Meta-Catenation | Reduced chain packing, increased solubility, amorphous morphology |

| Aromatic Rings | High thermal stability, good mechanical strength |

Epoxy Resin Systems Incorporating this compound as a Curing Agent

Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composite materials. Their properties are highly dependent on the curing agent, or hardener, used to crosslink the epoxy prepolymer. This compound, with its two primary amine groups, can function as an effective curing agent for epoxy resins.

Curing Kinetics and Reaction Pathways in Epoxy Formulations

The curing of an epoxy resin with an amine hardener like this compound involves the nucleophilic ring-opening of the epoxide ring by the amine groups. This reaction proceeds in a stepwise manner. mdpi.com

Primary Amine Reaction: Each primary amine group (–NH2) contains two active hydrogen atoms. The first active hydrogen reacts with an epoxy group, forming a secondary amine and a hydroxyl group.

Secondary Amine Reaction: The newly formed secondary amine (–NH–) can then react with another epoxy group, resulting in a tertiary amine and another hydroxyl group. This process leads to the formation of a highly cross-linked, three-dimensional network.

The hydroxyl groups generated during the curing process can act as catalysts, accelerating the reaction between the remaining amine and epoxy groups. mdpi.com This phenomenon, known as autocatalysis, can lead to a significant increase in the curing rate as the reaction progresses.

Impact of this compound on Cross-Linked Network Topology

Unlike its para-isomer, which tends to form more linear and rigid polymer chains, the meta-linkage in this compound introduces a kink or bend in the polymer backbone. This structural feature disrupts the chain packing and reduces the degree of crystallinity in the resulting thermoset. The increased free volume and flexibility at the molecular level can lead to polymers with lower glass transition temperatures (Tg) and moduli compared to those derived from para-isomers.

The flexible ether linkage (–O–CH2–CH2–O–) within the monomer further contributes to the mobility of the polymer chains. This inherent flexibility, combined with the non-linear geometry of the meta-substituted aromatic rings, allows for the formation of more amorphous and less densely packed networks. Consequently, polymers incorporating this compound often exhibit enhanced solubility in organic solvents and improved processability.

| Property | Influence of this compound |

| Chain Geometry | Introduces kinks/bends, leading to less linear chains. |

| Crystallinity | Disrupts chain packing, resulting in more amorphous networks. |

| Glass Transition Temp. (Tg) | Generally lower compared to para-isomer-based polymers. |

| Solubility | Enhanced solubility in organic solvents. |

| Processability | Improved due to increased chain flexibility and amorphicity. |

| Network Density | Can lead to the formation of less densely packed networks. |

Other Polymeric Materials and Copolymers Utilizing this compound

Beyond its role in specific homopolymers, this compound is a valuable building block for a variety of other polymeric materials and copolymers, where its distinct structural attributes are leveraged to tailor material properties.

Synthesis of Polyamides and Polyureas

This compound serves as a key diamine monomer in the synthesis of polyamides and polyureas through polycondensation reactions.

Polyamides: The reaction of this compound with dicarboxylic acids or their derivatives (e.g., diacid chlorides) yields polyamides. The meta-catenation in the diamine monomer disrupts the hydrogen bonding and chain packing that are characteristic of aramids derived from para-diamines. This structural irregularity leads to polyamides with improved solubility and lower melting or glass transition temperatures, facilitating their processing. The flexible ether linkage also contributes to enhanced toughness and flexibility in the final material. The synthesis is typically carried out via solution polycondensation at low temperatures when using reactive diacid chlorides, or through high-temperature solution or melt polymerization with dicarboxylic acids.

Polyureas: Similarly, polyureas are synthesized by the polyaddition reaction of this compound with diisocyanates. The resulting polyureas benefit from the combination of the flexible ether spacer and the meta-linked aromatic rings, which can lead to materials with good elastomeric properties and thermal stability. The reaction is generally rapid and can be performed in bulk or solution.

| Polymer Type | Co-monomer | Key Features of Resulting Polymer |

| Polyamide | Dicarboxylic acid / Diacid chloride | Improved solubility, lower transition temperatures, enhanced flexibility. |

| Polyurea | Diisocyanate | Good elastomeric properties, thermal stability. |

Poly(azomethine-ether)s and Other Condensation Polymers

The versatility of this compound extends to the synthesis of other condensation polymers, notably poly(azomethine-ether)s. These polymers are prepared by the condensation reaction of the diamine with aromatic dialdehydes. The resulting polymers contain both azomethine (Schiff base) and ether linkages in their backbone. The incorporation of the flexible this compound moiety can enhance the solubility and processability of these often rigid and intractable polymers. The meta-linkage, in particular, can influence the liquid crystalline properties and thermal behavior of the poly(azomethine-ether)s.

Design and Synthesis of Hybrid Polymer Architectures and Nanocomposites

This compound is also utilized in the creation of more complex polymer structures such as hybrid materials and nanocomposites.

Hybrid Polymer Architectures: The amine functionalities of this compound can be used to react with inorganic or organometallic precursors, leading to the formation of organic-inorganic hybrid materials. For example, it can be incorporated into sol-gel networks by reacting with functionalized silanes. The meta-substitution pattern can influence the morphology and phase separation behavior of these hybrid materials at the nanoscale.

Nanocomposites: In the realm of nanocomposites, polymers derived from this compound can serve as the matrix for various nanofillers, such as clays, carbon nanotubes, or silica (B1680970) nanoparticles. The amine groups of the monomer can also be used to functionalize the surface of these nanofillers to improve interfacial adhesion with the polymer matrix. For instance, research on the ortho and para isomers has demonstrated their use in preparing polyimide/organoclay nanocomposites. While specific studies on the meta-isomer are less common, the principles remain the same. The less regular polymer chain structure resulting from the meta-isomer could potentially lead to different filler dispersion characteristics and, consequently, unique mechanical and thermal properties of the nanocomposite.

Coordination Chemistry and Metal Complexation Studies of 1,2 Bis M Aminophenoxy Ethane Derivatives

Synthesis and Structural Elucidation of Schiff Base Ligands from 1,2-Bis(m-aminophenoxy)ethane

The synthesis of Schiff base ligands from this compound typically involves a condensation reaction between the diamine and a suitable aldehyde or ketone. This reaction is often carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a few drops of acid or base. The general synthetic route involves the reaction of two equivalents of an aldehyde or ketone with one equivalent of this compound, leading to the formation of a tetradentate ligand with an N2O2 donor set, assuming the aldehyde or ketone contains a hydroxyl group ortho to the carbonyl.

A common synthetic procedure involves dissolving this compound in warm absolute ethanol, followed by the dropwise addition of an ethanolic solution of the desired aldehyde (e.g., salicylaldehyde (B1680747) or a substituted derivative). The reaction mixture is then refluxed for several hours, during which the Schiff base ligand precipitates out of the solution upon cooling. The solid product can then be isolated by filtration, washed with ethanol and ether, and dried.

The structural elucidation of these Schiff base ligands is accomplished through a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1630 cm⁻¹. The absence of the C=O stretching vibration from the parent aldehyde and the N-H stretching vibrations of the primary amine group of the diamine further confirms the condensation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra provide valuable information about the structure of the ligand. The resonance of the azomethine proton (-CH=N-) typically appears as a singlet in the downfield region (around 8.0-9.0 ppm). The aromatic protons of the this compound and aldehyde moieties can also be assigned, providing further confirmation of the ligand structure. ¹³C NMR spectroscopy will show a characteristic signal for the imine carbon.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these Schiff base ligands in solvents like DMF or DMSO typically exhibit absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and the C=N group.

| Spectroscopic Data for a Representative Schiff Base Ligand | |

| Technique | Characteristic Feature |

| IR (cm⁻¹) | ~1615 (νC=N), ~1280 (νC-O) |

| ¹H NMR (ppm) | ~8.5 (s, 2H, -CH=N-), ~7.0-8.0 (m, aromatic-H) |

| UV-Vis (nm) | ~270 (π→π), ~330 (n→π) |

Formation and Characterization of Transition Metal Complexes with this compound-Derived Ligands

Schiff base ligands derived from this compound are versatile chelating agents capable of forming stable complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.net The formation of these complexes typically occurs by reacting the Schiff base ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, often with gentle heating. The resulting metal complexes can be isolated as crystalline solids.

The characterization of these metal complexes involves a range of analytical and spectroscopic techniques to determine their stoichiometry, coordination geometry, and electronic properties.

Elemental Analysis: This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed stoichiometry (e.g., metal-to-ligand ratio).

Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) is measured to determine their electrolytic or non-electrolytic nature. Low conductivity values are indicative of non-electrolytic complexes where the anions are not coordinated to the metal ion.

Magnetic Susceptibility Measurements: This technique provides information about the number of unpaired electrons in the metal center, which is crucial for determining the geometry of the complex. For example, a magnetic moment corresponding to one unpaired electron for a Cu(II) complex is consistent with a square planar or distorted octahedral geometry.

Spectroscopic Techniques:

IR Spectroscopy: Upon complexation, the C=N stretching vibration of the Schiff base ligand often shifts to a lower or higher frequency, indicating the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands provide insights into the coordination geometry of the metal ion. For instance, Cu(II) complexes in a square planar environment typically exhibit a broad d-d transition band in the visible region.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes like those of Cu(II) and Mn(II), EPR spectroscopy can provide detailed information about the electronic environment of the metal ion and the nature of the metal-ligand bonding.

X-ray Crystallography: As with the free ligands, single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, revealing the coordination number, geometry, and bond parameters around the metal center. Studies on analogous systems have shown that these ligands can coordinate in a tetradentate fashion, leading to distorted square planar or tetrahedral geometries, which can sometimes be further coordinated by solvent molecules to form five- or six-coordinate species. uzh.ch

| Property | Technique | Information Obtained |

| Stoichiometry | Elemental Analysis | Metal-to-ligand ratio |

| Electrolytic Nature | Molar Conductivity | Nature of ions in solution |

| Electronic Configuration | Magnetic Susceptibility | Number of unpaired electrons, geometry |

| Coordination Sites | IR Spectroscopy | Involvement of donor atoms in bonding |

| Coordination Geometry | UV-Vis, EPR, X-ray | Arrangement of ligands around the metal |

| Molecular Structure | X-ray Crystallography | Precise bond lengths and angles |

Thermodynamic Studies of Complexation: Stability Constants and Energetic Parameters

The thermodynamic stability of metal complexes with Schiff base ligands derived from this compound is a critical factor that governs their behavior in solution and their potential applications. The stability of these complexes is quantified by their formation constants (or stability constants), which can be determined using techniques such as potentiometric or spectrophotometric titrations.

The stepwise formation of a 1:1 metal-ligand complex (ML) can be represented by the following equilibrium: M + L ⇌ ML The corresponding stability constant, K₁, is given by: K₁ = [ML] / ([M][L])

For the formation of a 1:2 complex (ML₂): ML + L ⇌ ML₂ K₂ = [ML₂] / ([ML][L])

Potentiometric titrations, following the Bjerrum-Calvin pH-titration technique, are commonly employed to determine the protonation constants of the ligand and the stability constants of the metal complexes. journalijcar.org The stability of the complexes is influenced by several factors, including the nature of the metal ion, the structure of the ligand, and the solvent system. Generally, for a given ligand, the stability of the complexes with divalent first-row transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

By determining the stability constants at different temperatures, the thermodynamic parameters of complexation, namely the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be calculated using the following relationships:

ΔG° = -RT lnK ΔG° = ΔH° - TΔS°

A negative value of ΔG° indicates a spontaneous complexation reaction. The enthalpy change (ΔH°) provides information about whether the reaction is exothermic (negative ΔH°) or endothermic (positive ΔH°), while the entropy change (ΔS°) reflects the change in disorder of the system upon complexation. Positive entropy changes are often observed for chelation reactions due to the release of solvent molecules from the coordination sphere of the metal ion.

| Metal Ion | log K₁ | log K₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ni(II) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cu(II) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Zn(II) | Data not available | Data not available | Data not available | Data not available | Data not available |

Electrochemical Properties and Redox Behavior of Metal-Ligand Systems

The electrochemical properties of transition metal complexes with Schiff base ligands derived from this compound are of interest for their potential applications in electrocatalysis and as models for biological redox processes. Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of these complexes. electrochemsci.org

A typical cyclic voltammogram of a metal complex can reveal information about the formal reduction potential (E°'), the reversibility of the redox process, and the stability of the oxidized or reduced species. The redox processes observed can be either metal-centered or ligand-centered. For first-row transition metal complexes, the redox activity is often centered on the metal ion (e.g., Cu(II)/Cu(I) or Co(III)/Co(II) couples).

The electrochemical behavior of these complexes is influenced by the nature of the metal ion, the electronic properties of the Schiff base ligand, and the coordination geometry. For example, the reduction potential of a metal complex can be tuned by introducing electron-donating or electron-withdrawing substituents on the aromatic rings of the ligand.

In a typical CV experiment, the complex is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept between two limits. A reversible one-electron process is characterized by a peak separation (ΔEp = Epa - Epc) of approximately 59 mV at room temperature and a peak current ratio (ipa/ipc) close to unity. Deviations from these values can indicate quasi-reversible or irreversible processes.

| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Reversibility |

| [Cu(L)] | Cu(II)/Cu(I) | Data not available | Data not available | Data not available | Data not available |

| [Ni(L)] | Ni(II)/Ni(I) | Data not available | Data not available | Data not available | Data not available |

| [Co(L)] | Co(II)/Co(I) | Data not available | Data not available | Data not available | Data not available |

Rational Design Principles for Tuning Coordination Environments

The ability to rationally design and tune the coordination environment of metal complexes is a cornerstone of modern coordination chemistry. For complexes derived from this compound Schiff base ligands, several design principles can be employed to modulate their structural, electronic, and reactive properties.

Modification of the Aldehyde/Ketone Precursor: The electronic and steric properties of the Schiff base ligand can be systematically varied by choosing different aldehyde or ketone precursors. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) onto the salicylaldehyde ring, for example, can alter the electron density at the donor atoms, thereby influencing the stability and redox potential of the resulting metal complexes.

Steric Hindrance: The introduction of bulky substituents near the coordination sites can enforce a specific coordination geometry. For instance, bulky groups can prevent the formation of higher-coordinate species and favor a four-coordinate, distorted geometry. This steric control can be crucial in designing catalysts with specific selectivities.

Flexibility of the Diamine Backbone: The ethylene (B1197577) bridge in the this compound moiety provides a degree of flexibility to the ligand, allowing it to accommodate different metal ions with varying coordination preferences. Modifying the length and rigidity of this backbone can influence the "bite angle" of the ligand and the resulting geometry of the metal complex.

Choice of Metal Ion: The intrinsic properties of the metal ion, such as its size, preferred coordination number, and d-electron configuration, play a pivotal role in determining the structure and properties of the complex. The same ligand can form complexes with different geometries when coordinated to different metal ions.

Anion and Solvent Effects: In some cases, the counter-anion or solvent molecules can coordinate to the metal center, leading to an expansion of the coordination sphere. The choice of solvent can also influence the solubility and stability of the complexes.

By systematically applying these design principles, it is possible to create a library of metal complexes with tailored properties for specific applications. For example, fine-tuning the redox potential of a complex is essential for its use in electrocatalysis, while controlling the coordination geometry is critical for developing stereoselective catalysts.

Theoretical and Computational Investigations into 1,2 Bis M Aminophenoxy Ethane and Its Derivatives

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the molecular structure, electronic landscape, and inherent reactivity of 1,2-Bis(m-aminophenoxy)ethane. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A typical first step involves geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. For this compound, this would involve determining the most stable arrangement of the phenyl rings relative to the flexible diether linkage, including bond lengths, bond angles, and dihedral angles. Experimental data from X-ray crystallography of similar isomers, such as 1,2-bis(4-aminophenoxy)ethane and 1,2-bis(2-aminophenoxy)ethane, provide valuable benchmarks for validating the accuracy of these calculated structures. nih.govresearchgate.net

Once an optimized geometry is obtained, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular interest. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. biochempress.com A smaller gap generally implies higher reactivity.

From these fundamental energies, global reactivity descriptors can be derived. These descriptors quantify the molecule's response to chemical reactions. For instance, chemical hardness (η) indicates resistance to change in its electron distribution, while global softness (S) is the reciprocal of hardness. The electrophilicity index (ω) measures the propensity of the molecule to accept electrons. These parameters are vital for predicting how the diamine monomer will behave during polymerization, particularly its nucleophilic attack on a dianhydride monomer.

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.2 eV | Indicates electron-donating ability (nucleophilicity of amine groups). |

| ELUMO | -0.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability. |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to deformation of the electron cloud in a reaction. |

| Global Softness (S) | 0.45 eV-1 | Indicates the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | 2.05 eV | Quantifies the energy stabilization upon accepting electrons. |

Molecular Dynamics Simulations of Polymerization Processes and Resultant Material Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for modeling the collective behavior of thousands or millions of atoms in a bulk material over time. MD simulations are used to predict the macroscopic properties of polymers derived from this compound, such as polyimides. rsc.org

The simulation process typically begins by constructing an "amorphous cell," a computational box filled with a specified number of monomer molecules (e.g., this compound and a dianhydride) at a low density. mdpi.com The system is then subjected to energy minimization and a series of MD simulations under controlled temperature and pressure (e.g., using NPT or NVT ensembles) to achieve an equilibrated, realistic amorphous structure. nih.gov

To simulate the polymerization process, a cross-linking algorithm can be employed. This involves identifying reactive sites (the amine groups on the diamine and the anhydride (B1165640) groups on the dianhydride) and forming covalent bonds between them based on a predefined reaction mechanism and distance criteria. This process is repeated to build a three-dimensional polymer network. mdpi.comnih.gov

Once the bulk polymer structure is modeled, MD simulations can be used to probe its physical properties. By analyzing the atomic trajectories, researchers can calculate key material characteristics:

Thermal Properties: The glass transition temperature (Tg) can be estimated by simulating the polymer at various temperatures and observing the change in properties like density or specific volume. nih.gov

Mechanical Properties: Virtual tensile or compressive tests can be performed on the simulated polymer box to calculate the elasticity modulus, yield strength, and other mechanical parameters. rsc.org

Viscosity: The melt viscosity of prepolymers can be predicted, which is crucial for understanding the processability of the material. mdpi.com

These simulations provide a powerful link between the chemical structure of the monomer and the performance of the resulting polymer, guiding the design of materials with desired properties. nih.gov

| Simulation Parameter / Predicted Property | Typical Value / Result |

|---|---|

| Force Field | COMPASS II or PCFF |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature Range (for Tg) | 300 K - 700 K |

| Simulation Time | 2-5 ns |

| Predicted Glass Transition Temp (Tg) | ~500 - 550 K |

| Predicted Young's Modulus | 2.5 - 3.5 GPa |

| Predicted Density at 300 K | 1.25 - 1.35 g/cm3 |

Computational Approaches to Structure-Reactivity and Structure-Performance Correlations

A central goal of computational materials science is to establish clear relationships between a molecule's structure and the performance of the final product. nih.gov For polymers derived from this compound and its derivatives, this involves correlating the monomer's chemical features with the polymer's bulk properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to build these correlations. pensoft.net The process involves:

Creating a Library: A set of related diamine monomers is defined, varying specific structural features (e.g., substituting side groups on the phenyl rings).

Calculating Descriptors: For each monomer in the library, a large number of molecular descriptors are calculated using computational software. These descriptors are numerical representations of the molecule's chemical information.

Correlating with Properties: The calculated descriptors are then statistically correlated with experimentally measured (or computationally simulated) polymer properties, such as Tg, dielectric constant, solubility, or gas permeability.

The resulting mathematical model can then be used to predict the performance of new, unsynthesized derivatives, enabling a "virtual screening" process to identify the most promising candidates for a specific application. pensoft.net For example, descriptors related to molecular polarity and polarizability (like dipole moment) can be correlated with the dielectric properties of the resulting polyimides, which is crucial for microelectronics applications. Similarly, descriptors of chain flexibility and intermolecular interactions can be linked to thermal and mechanical properties. semanticscholar.org

| Descriptor Category | Example Descriptors | Correlated Performance Property |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Dielectric Constant, Reactivity |

| Steric/Topological | Molecular Surface Area, Molecular Volume, Radius of Gyration | Solubility, Gas Permeability, Tg |

| Thermodynamic | Heat of Formation, LogP (Partition Coefficient) | Solubility, Thermal Stability |

Force Field Development and Parameterization for Molecular Modeling

The accuracy of MD simulations is entirely dependent on the quality of the force field used. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. nih.gov While general-purpose force fields like CHARMM, AMBER, GAFF, and COMPASS exist, they may not always accurately represent the specific chemical moieties in a novel molecule like this compound, particularly the flexible ether linkages and aromatic amine groups. nih.govnih.govnih.gov

Therefore, specific parameterization is often required to develop a reliable force field. This is a multi-step process:

Partial Atomic Charges: The electrostatic interactions are governed by partial charges assigned to each atom. These are typically derived by fitting them to the electrostatic potential (ESP) calculated at a high level of quantum mechanical theory.

Bonded Parameters: Force constants and equilibrium values for bond stretching and angle bending are often derived from the Hessian matrix (a matrix of second derivatives of the energy) calculated via QM.

Torsional Parameters: The parameters for dihedral (torsional) angles, which govern chain conformation and flexibility, are the most critical and challenging to derive. They are typically obtained by performing QM calculations where a specific dihedral angle is systematically rotated and the energy is calculated at each step. The force field parameters are then fitted to reproduce this QM potential energy scan. nih.gov

Non-Bonded Parameters: Lennard-Jones (van der Waals) parameters describe short-range repulsive and long-range attractive forces. These are often refined by fitting simulation results to experimental data for small model compounds, such as liquid density and heat of vaporization. nih.gov

Developing a robust force field for this compound and the polymers it forms is essential for conducting predictive simulations that can reliably guide experimental efforts. nih.govresearchgate.net

| Interaction Term | Typical Potential Energy Function | Parameters to be Determined |

|---|---|---|

| Bond Stretching | Harmonic: E = kb(r - r0)2 | Force constant (kb), Equilibrium bond length (r0) |

| Angle Bending | Harmonic: E = kθ(θ - θ0)2 | Force constant (kθ), Equilibrium angle (θ0) |

| Dihedral Torsion | Fourier Series: E = Σ Vn[1 + cos(nφ - δ)] | Barrier height (Vn), Periodicity (n), Phase angle (δ) |

| van der Waals | Lennard-Jones: E = 4ε[(σ/r)12 - (σ/r)6] | Well depth (ε), Collision diameter (σ) |

| Electrostatic | Coulomb: E = (qiqj) / (εrrij) | Partial atomic charges (qi, qj) |

Advanced Analytical Characterization Methodologies Employed in Research on 1,2 Bis M Aminophenoxy Ethane and Derived Materials

Spectroscopic Techniques for Structural Confirmation and Monitoring

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 1,2-Bis(m-aminophenoxy)ethane and tracking its conversion into polymeric materials. These techniques probe the interaction of electromagnetic radiation with the molecules to generate unique spectral fingerprints.

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for verifying the synthesis of polymers from this compound. By monitoring the disappearance of the characteristic absorption bands of the amine (-NH₂) groups of the monomer and the appearance of new bands corresponding to the polymer linkage (e.g., amide or imide bonds), researchers can confirm the success of the polymerization reaction.

In the case of polyamides derived from this compound, FTIR spectra would show the appearance of characteristic amide bands, including the N-H stretching vibration and the amide I (C=O stretching) and amide II (N-H bending) bands. For polyimides, the analysis would focus on identifying the symmetric and asymmetric stretching of the imide carbonyl groups, as well as the C-N stretching vibration, which confirm the formation of the imide ring. The C-O-C (ether) stretching vibration, present in the original monomer, would be retained in the final polymer structure.

Representative FTIR Spectral Data for a Polyamide Derived from this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3300-3400 | N-H Stretch | Amide |

| 1650-1680 | C=O Stretch (Amide I) | Amide |

| 1530-1550 | N-H Bend (Amide II) | Amide |

| 1230-1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| 1030-1050 | C-O-C Symmetric Stretch | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of molecules. Both ¹H-NMR (proton) and ¹³C-NMR are used to confirm the precise structure of the this compound monomer and the repeating unit of its derived polymers.

¹H-NMR spectroscopy allows for the identification and integration of signals corresponding to the different types of protons (aromatic, amine, and aliphatic ethylene (B1197577) bridge) in the molecule. Upon polymerization, a shift in the chemical environment of the aromatic protons adjacent to the amino group is observed, and the amine proton signal is replaced by a new signal for the amide or imide proton at a different chemical shift.

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of the monomer would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethane (B1197151) bridge. In the polymer's spectrum, the formation of the amide or imide carbonyl carbon provides a clear diagnostic peak, confirming the polymerization.

Representative ¹H-NMR Chemical Shifts (δ, ppm) for this compound and a Derived Polyamide in DMSO-d₆

| Proton Type | Monomer (ppm) | Polymer (ppm) |

|---|---|---|

| Amide N-H | - | ~10.0 |

| Aromatic H | 6.2 - 7.1 | 7.0 - 8.0 |

| Amine NH ₂ | ~5.2 | - |

| Ethylene O-CH ₂- | ~4.3 | ~4.4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the optical properties of polymers derived from this compound, particularly when they are cast into films. This technique measures the absorption of UV and visible light by the material. For applications requiring optical transparency, such as coatings or films for electronic displays, it is crucial that the polymer does not absorb light in the visible range. The UV-Vis spectrum provides the cutoff wavelength (λ₀), which indicates the wavelength below which the material becomes opaque. The position of this cutoff is influenced by the electronic structure of the polymer backbone, with highly conjugated aromatic systems typically absorbing at longer wavelengths.

Representative Optical Properties of a Polyamide Film Derived from this compound

| Property | Value |

|---|---|

| UV Cutoff Wavelength (λ₀) | 360 - 390 nm |

| Transmittance at 500 nm | > 85% |

Thermal Analysis Methods for Polymer System Evaluation

Thermal analysis techniques are critical for evaluating the performance of polymers derived from this compound at elevated temperatures. These methods measure changes in the physical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal transitions of a polymer. The most important parameter obtained for amorphous or semi-crystalline high-performance polymers is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical property as it often defines the upper service temperature of the material. For polymers derived from this compound, the incorporation of flexible ether linkages in the backbone can influence the Tg, often lowering it compared to more rigid polymer structures, which can improve processability.

Representative DSC Data for a Poly(amide-imide) Derived from this compound

| Property | Temperature (°C) |

|---|---|

| Glass Transition Temperature (Tg) | 225 - 260 °C |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of polymers. The technique measures the change in mass of a sample as it is heated at a constant rate. The resulting data provides information on the decomposition temperature of the polymer. Key metrics from TGA include the temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀), which are often used as indicators of the onset of thermal degradation. The amount of material remaining at high temperatures (char yield) can also be an indicator of flame retardancy. Aromatic polymers derived from this compound are expected to exhibit high thermal stability due to the presence of aromatic rings in the backbone.

Representative TGA Data for an Aromatic Polyamide Derived from this compound

| Parameter | Value (in N₂ atmosphere) |

|---|---|

| Temperature at 5% Weight Loss (T₅) | 480 - 510 °C |

| Temperature at 10% Weight Loss (T₁₀) | 500 - 530 °C |

| Char Yield at 800 °C | 55 - 65% |

Future Research Directions and Emerging Applications in Materials Science for 1,2 Bis M Aminophenoxy Ethane

Exploration of Novel High-Performance Polymeric Materials with Tailored Properties

The primary allure of 1,2-Bis(m-aminophenoxy)ethane lies in its potential to create high-performance polymers, such as polyimides and polyamides, with properties that can be meticulously tailored. The meta-catenation of the phenoxy rings is a critical structural feature. Unlike their rigid, linear para-isomers, which often result in polymers with high melting points and poor solubility, the kinked structure imparted by the meta-linkages can disrupt chain packing. This disruption is expected to enhance the solubility and processability of the resulting polymers without significantly compromising their thermal stability. vt.edu

Future research will focus on systematically reacting this compound with a variety of dianhydrides and diacyl chlorides to synthesize new series of polyimides and polyamides. The key objective is to build a comprehensive structure-property relationship database. For instance, combining this flexible diamine with rigid, planar dianhydrides could yield polymers that balance high glass transition temperatures (Tg) with improved solubility in organic solvents, a long-standing challenge in the field of high-performance polymers. vt.edu Conversely, pairing it with flexible dianhydrides containing ether or hexafluoroisopropylidene groups could produce materials with lower dielectric constants, making them suitable for microelectronics. rsc.orgcapes.gov.br

The table below illustrates how isomeric substitution in a diamine can influence the glass transition temperature of a polyimide, providing a basis for the targeted design of materials using the meta-isomer.

| Dianhydride Monomer | Diamine Isomer Type | Resulting Polymer Property (Tg) | Potential Advantage |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | Para-substituted (linear) | High (>400 °C) | Maximum thermal stability |

| Pyromellitic dianhydride (PMDA) | Meta-substituted (kinked) | Lower (~250-300 °C) | Enhanced solubility and processability |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Para-substituted (linear) | High (~350 °C) | Good thermal stability and optical clarity |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Meta-substituted (kinked) | Lower (~280-320 °C) | Improved solubility for film casting |

Note: The Tg values are representative and can vary based on the specific dianhydride and polymerization conditions. The data is intended to illustrate the general trend of meta-isomers yielding lower Tg values compared to para-isomers. vt.edursc.org

Advancements in Sustainable Synthesis and Scalable Processing Technologies

The future industrial viability of polymers derived from this compound hinges on the development of sustainable and scalable manufacturing technologies. Current multi-step syntheses of aromatic diamines often rely on harsh reaction conditions, stoichiometric reagents, and significant solvent use, which are environmentally taxing and costly.

A key research direction is the exploration of "green" synthesis routes. This includes catalytic processes that improve atom economy and reduce waste. For instance, developing catalytic systems for the direct amination of precursor diols or the reductive amination of dialdehydes derived from renewable feedstocks presents a promising avenue. Furthermore, biocatalysis and microbial fermentation are emerging as powerful tools for producing chemical building blocks, and future work could investigate biosynthetic pathways to precursors of this compound. researchgate.net

On the processing front, advancing beyond traditional high-temperature solution polymerization is crucial for scalability and sustainability. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a solvent-free or low-solvent alternative for polymer synthesis. nih.govrsc.org This technique could enable the direct, solid-state polymerization of this compound with dianhydrides, simplifying purification and reducing environmental impact. Additionally, developing polyimide formulations suitable for reactive extrusion would allow for continuous, large-scale production, integrating synthesis and processing into a single efficient operation.

Interdisciplinary Research Opportunities in Functional Materials Design and Advanced Fabrication

The unique properties of polymers derived from this compound create fertile ground for interdisciplinary collaboration. The synergy between computational materials science and experimental polymer chemistry is set to accelerate the discovery of new materials with optimized performance.

Computational Modeling and Machine Learning: By employing molecular dynamics (MD) simulations and quantum chemistry methods, researchers can predict the properties of polymers synthesized from this compound before they are ever created in a lab. researchgate.netacs.orgmdpi.com This in silico approach allows for the rapid screening of vast numbers of potential polymer structures, identifying candidates with desired characteristics such as high thermal stability, specific mechanical moduli, or low dielectric constants. dtic.milgatech.edu Machine learning models trained on existing experimental data can further refine these predictions, guiding synthetic efforts toward the most promising materials and significantly reducing development time and cost. acs.org

Advanced Fabrication: The enhanced solubility and processability expected from meta-substituted polymers open up new possibilities for advanced fabrication techniques. Research into formulating photosensitive polyimide oligomers or soluble polymer inks based on this compound could enable their use in additive manufacturing (3D printing) technologies like stereolithography (SLA) or direct ink writing (DIW). mdpi.comtechlinkcenter.org This would allow for the fabrication of components with complex geometries for applications in aerospace, electronics, and medical devices, where the high performance of polyimides is required but cannot be achieved with traditional manufacturing methods. nasa.govaon3d.com

Development of Smart Materials and Responsive Systems from this compound Building Blocks

The term "smart materials" refers to materials that can change their properties in response to external stimuli, such as changes in temperature, pH, light, or electric fields. rsc.orgresearchgate.net The molecular structure of this compound contains functional groups—tertiary amines (after imidization) and flexible ether linkages—that make it an excellent candidate for creating such responsive systems.

Future research will explore the incorporation of this monomer into polymers designed to react to specific environmental cues.

pH-Responsive Systems: The amine groups in the polymer backbone can be protonated or deprotonated in response to changes in pH. wikipedia.orgrsc.org This can lead to changes in polymer conformation, solubility, or swelling, making these materials suitable for applications in drug delivery, sensors, and separation membranes. vjol.info.vnnih.gov For example, a hydrogel based on this monomer could be designed to swell and release a therapeutic agent in the acidic microenvironment of a tumor. nih.gov

Thermo-responsive Systems: The flexible ether linkages can influence the lower critical solution temperature (LCST) behavior of polymers in aqueous solutions. rsc.orgmdpi.com By copolymerizing this compound with other monomers, it may be possible to create polymers that undergo a reversible phase transition from soluble to insoluble at a specific temperature. nih.govnih.gov This property is highly sought after for applications in injectable hydrogels for tissue engineering and smart coatings.

The table below provides illustrative examples of how polymers containing amine and ether functionalities can be designed to respond to different stimuli.

| Stimulus | Responsive Functional Group | Mechanism of Response | Potential Application |

|---|---|---|---|

| pH (Acidic) | Amine Groups | Protonation of amine groups leads to electrostatic repulsion, causing chain expansion or swelling. wikipedia.org | Targeted drug delivery, pH sensors |

| Temperature | Ether Linkages / Hydrophobic Backbone | Disruption of hydrogen bonding with water above a critical temperature (LCST), causing polymer collapse/precipitation. rsc.org | Smart hydrogels, temperature-sensitive valves |

| Light | Incorporated Photo-sensitive Moiety | Isomerization or cleavage of a photosensitive group triggers a change in polymer conformation. | Optical switches, remotely triggered release systems |

| Electric Field | Polar Groups (Amide, Ether) | Alignment of polar groups with the applied field, leading to mechanical deformation (actuation). researchgate.net | Artificial muscles, soft robotics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.